

o-Tolyl Isobutyl Ketone: Structural Monograph & Synthesis Guide[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Methyl-1-(2-methylphenyl)butan-1-one
CAS No.:	58138-81-1
Cat. No.:	B2444472

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Core Directive: The "Missing" CAS & Chemical Identity

Status: Non-Standard Catalog Entity Unlike its para-isomer (p-tolyl isobutyl ketone, CAS 5349-62-2), the ortho-isomer is rarely isolated as a standalone commercial product due to steric hindrance during standard synthesis.[1][2] Consequently, it does not possess a widely indexed CAS number in public-facing databases (PubChem, Sigma-Aldrich).[1][2]

Researchers encountering this nomenclature are typically dealing with one of two scenarios:

- A Custom Synthesis Intermediate: A specific target required for sterically crowded scaffolds. [2]
- Nomenclature Ambiguity: A confusion with o-Tolyl Isobutyryl Ketone (o-Methylisobutyrophenone).[1][2]

Definitive Chemical Identification

To validate this entity in your workflow, rely on the systematic IUPAC identity rather than a potentially non-existent commercial CAS.[2]

Property	Specification
Common Name	o-Tolyl Isobutyl Ketone
Systematic Name	1-(2-methylphenyl)-3-methylbutan-1-one
Alternate Name	2'-Methylisovalerophenone
Molecular Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.26 g/mol
SMILES	<chem>CC(C)CC(=O)C1=CC=CC=C1C</chem>
InChI Key	(Theoretical) UOGKJMSXURFVSW-UHFFFAOYSA-N (Isomer dependent)

Structural Characterization & Validation

Since reference standards may be unavailable, you must validate the synthesized compound using first-principles characterization.[1][2]

Predicted NMR Signature (¹H)

- Aromatic Region (7.1–7.4 ppm): Multiplet, 4H.[2] The ortho-methyl group breaks the symmetry seen in the para-isomer.[1][2]
- Benzylic Methyl (2.4–2.5 ppm): Singlet, 3H (Ar-CH₃).[2] Shifted slightly downfield due to the adjacent carbonyl.[2]
- Alpha-Methylene (2.8 ppm): Doublet, 2H (–C(=O)CH₂–).[2]
- Methine (2.2 ppm): Multiplet, 1H (–CH(CH₃)₂).[2]
- Terminal Methyls (0.9–1.0 ppm): Doublet, 6H (–CH(CH₃)₂).[2]

Mass Spectrometry (EI)

- Molecular Ion (M⁺): m/z 176.[2]
- Base Peak: Likely m/z 119 (o-Tolyl-C≡O⁺) or m/z 161 (Loss of methyl).[1][2]
- McLafferty Rearrangement: Look for m/z 134 (o-Tolyl-C(OH)=CH₂), characteristic of ketones with gamma-hydrogens.[1][2]

Synthesis Protocols

The scarcity of this compound arises from the Friedel-Crafts Acylation of toluene, which heavily favors the para-position (steric hindrance of the ortho-methyl group blocks the incoming isovaleryl chloride).[1][2]

Method A: Grignard Approach (Regioselective)

Best for high purity requirements.[2]

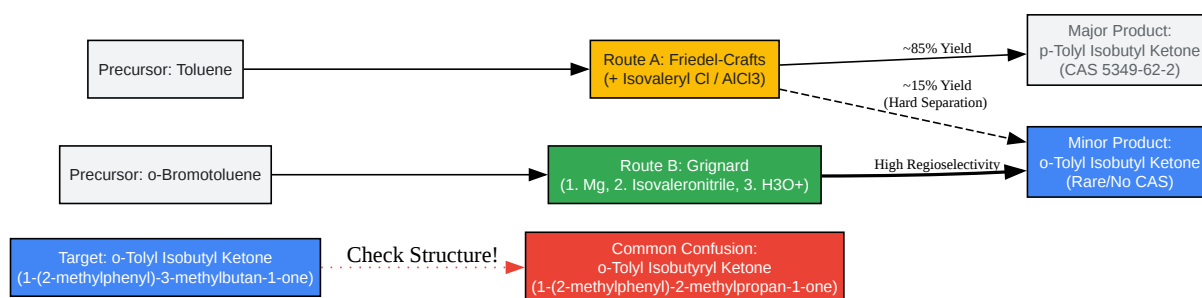
- Reagents: o-Tolylmagnesium bromide (Grignard), Isovaleronitrile.[2]
- Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine salt, which is hydrolyzed to the ketone.[2]
- Advantage: Guarantees the ortho position because the starting material (o-bromotoluene) is pre-functionalized.[2]

Method B: Friedel-Crafts (Non-Selective)

High throughput, low yield for ortho-isomer.[1][2]

- Reagents: Toluene, Isovaleryl Chloride, AlCl₃ (Lewis Acid).[2]
- Outcome: Mixture of para (major, ~85%) and ortho (minor, ~15%).
- Purification: Requires fractional distillation or preparative HPLC to isolate the ortho-isomer.[1][2]

Visualization: Nomenclature & Synthesis Logic



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Figure 1: Synthesis pathways contrasting the non-selective Friedel-Crafts route with the regioselective Grignard approach for isolating the ortho-isomer.

Advanced Search Protocol (SciFinder / Reaxys)

Since Google fails to index this specific isomer, use the following structured query in professional chemical databases to find physical properties or vendors:

- Structure Search (Exact): Draw the 2-methylphenyl ring connected to a carbonyl, connected to an isobutyl group.[2]
 - Do not use text search. Nomenclature variations (2'-methylisovalerophenone vs o-tolyl isobutyl ketone) cause misses.[1][2]
- Substructure Search: Search for the (2-methylphenyl)-C(=O)- fragment with a C4-alkyl chain constraint.[1][2]
- Reaction Search: Search for the reaction o-TolylMgBr + Isovaleronitrile to find papers describing the synthesis of this specific ketone.[1][2]

References

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- Sigma-Aldrich.Catalog Entry: 2'-Methylacetophenone (Structural Analog).[1][2][6] Merck KGaA.[2] Accessed Feb 2026.[2][4] [2]
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